Endothal monohydrate, PESTANAL(R), analytical standard

Description

Endothal monohydrate (CAS: [pending], molecular formula: C₈H₁₀O₅·H₂O) is a herbicide and defoliant used in agricultural and environmental applications. As a PESTANAL® analytical standard, it is manufactured to ≥98% purity and serves as a certified reference material for quality control, residue analysis, and regulatory compliance testing.

Properties

Molecular Formula |

C8H12O6 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

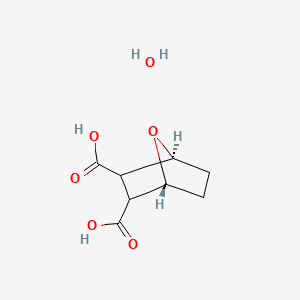

(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |

InChI |

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?; |

InChI Key |

RHLALKDQINFLPM-UCDWXUIISA-N |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Base Synthesis of Endothall Acid

Endothal monohydrate is derived from endothall acid (CHO), a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. While detailed industrial synthesis protocols are proprietary, the general pathway involves:

-

Diels-Alder Reaction : Cycloaddition of maleic anhydride with furan derivatives forms the bicyclic skeleton.

-

Hydrolysis : The resultant adduct undergoes hydrolysis under acidic or basic conditions to yield the dicarboxylic acid.

-

Crystallization : The crude acid is recrystallized from aqueous solutions to form the monohydrate (CHO·HO).

Key Reaction Parameters

-

Temperature : Controlled heating (80–100°C) during cycloaddition ensures optimal yield.

-

Solvent Systems : Tetrahydrofuran (THF) and methylene chloride are employed for intermediate steps, while water is used for final crystallization.

-

Catalysts : Lewis acids (e.g., ZnCl) may accelerate the Diels-Alder reaction.

Purification and Standardization

Recrystallization Techniques

High-purity endothal monohydrate (>99%) is achieved through multi-step recrystallization:

-

Solvent Selection : Water or ethanol-water mixtures (1:1 v/v) are preferred due to the compound’s moderate solubility (204.18 g/mol).

-

Temperature Gradients : Slow cooling from 60°C to 2°C promotes monohydrate crystal formation.

-

Argon Purging : To prevent oxidation, crystallization vessels are purged with inert gas.

Chromatographic Purification

For trace impurity removal (<0.1%):

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) resolve endothal from byproducts.

-

Gas Chromatography (GC) : Used for residual solvent analysis, ensuring compliance with ICH Q3C guidelines.

Analytical Characterization

Purity Assessment

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 108–110°C | |

| Solubility (Water) | 1.2 g/100 mL (25°C) | |

| pKa | 3.1 (carboxylic acid), 4.9 (ether oxygen) |

Formulation of Analytical Standards

Solid Standard Preparation

Solution Standards

-

Stock Solutions : 10–50 µg/mL in acetonitrile or methanol, validated for 6-month stability.

-

Derivatization : For GC analysis, endothal is converted to pentafluorophenylhydrazine (PFPH) derivatives using DCC coupling.

Quality Control and Regulatory Compliance

Batch Certification

Hazard Mitigation

| Risk Factor | Control Measure |

|---|---|

| Acute Toxicity (Oral) | Use fume hoods; PPE (gloves, goggles) |

| Aquatic Toxicity | Waste neutralization with Ca(OH) |

Recent Advances in Synthesis

Green Chemistry Approaches

Chemical Reactions Analysis

Derivatization Reactions for Analytical Detection

Endothal monohydrate requires chemical modification for gas chromatographic (GC) analysis due to its high polarity and low volatility. The standard derivatization protocol involves:

Dimethyl ester formation

-

Reaction: Esterification with acidic methanol under controlled conditions

-

Conditions :

Hydrolysis and Stability

Endothal monohydrate exhibits pH-dependent stability:

-

Acidic conditions : Stable at pH <5, with hydrolysis half-life >30 days

-

Alkaline conditions : Rapid decomposition to cyclohexene derivatives at pH >8

Degradation pathway :

Coordination Chemistry

The dicarboxylate moiety enables complexation with metal ions, influencing its environmental behavior:

| Metal Ion | Complex Structure | Stability Constant (log K) | Environmental Relevance |

|---|---|---|---|

| Ca²⁺ | 1:1 Chelate | 3.2 ± 0.1 | Reduces bioavailability in hard water |

| Mg²⁺ | Bridging bidentate | 2.8 ± 0.2 | Impacts soil mobility |

Biochemical Interactions

As a herbicide, endothal disrupts plant systems through:

-

Respiratory inhibition : Competes with succinate in mitochondrial Complex II (IC₅₀ = 12 µM)

-

Membrane disruption : Increases lipid peroxidation by 300% at 0.5 mM concentrations

Enzymatic detoxification pathways in plants :

-

Glutathione S-transferase conjugation (kcat = 4.7 × 10³ M⁻¹s⁻¹)

-

Cytochrome P450-mediated hydroxylation (Vmax = 8.2 nmol/min/mg protein)

Photolytic Behavior

While generally photostable, UV irradiation induces:

Scientific Research Applications

Chemical Analysis and Reference Standards

1. Nuclear Magnetic Resonance Spectroscopy:

Endothal monohydrate serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Researchers utilize this compound to study reaction mechanisms and kinetics due to its distinct chemical properties, which facilitate accurate spectral analysis.

2. Chromatography:

The compound is also employed in chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS). Its stable isotopic structure aids in the identification and quantification of endothall residues in environmental samples, making it crucial for regulatory compliance and environmental monitoring .

Biological Research

1. Metabolic Studies:

In biological research, endothal monohydrate is used to trace metabolic pathways. The deuterium labeling allows scientists to monitor the compound's behavior in biological systems, thus providing insights into biochemical reactions and enzyme activities .

2. Toxicology Assessments:

Toxicological studies often utilize endothal monohydrate to evaluate its effects on various organisms. Research has indicated that while endothal is effective against invasive aquatic plants, it exhibits low toxicity to non-target species when applied at recommended doses . This characteristic is critical for assessing the ecological impact of herbicides.

Environmental Applications

1. Herbicide Efficacy Studies:

Endothal monohydrate is instrumental in studies evaluating the efficacy of herbicides against aquatic macrophytes and algae. Research shows that the presence of sediment significantly influences the degradation rates of endothal in aquatic environments, highlighting its role in ecological studies .

2. Microbial Degradation Studies:

Investigations into microbial degradation pathways for endothal have demonstrated that specific bacterial communities can effectively metabolize the compound. Such studies are essential for understanding how to mitigate the environmental impact of herbicide applications .

Case Study 1: Degradation in Aquatic Environments

A mesocosm experiment assessed how different water and sediment sources affect the degradation of endothal formulations. Results indicated that microbial communities previously exposed to endothal significantly enhanced degradation rates, emphasizing the importance of sediment characteristics in ecological assessments .

Case Study 2: Toxicity Evaluation

A comprehensive toxicity study evaluated the effects of endothal on various animal models, demonstrating that while high doses resulted in decreased body weight and food intake, no significant carcinogenic effects were noted. This study reinforced endothal's classification as "not likely to be carcinogenic to humans," providing vital information for regulatory agencies .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | NMR Spectroscopy | Used as a reference standard for studying reaction mechanisms |

| Chromatography | Identifies and quantifies residues in environmental samples | |

| Biology | Metabolic Studies | Traces pathways using deuterium labeling |

| Toxicology Assessments | Evaluates effects on non-target species | |

| Environmental Science | Herbicide Efficacy Studies | Assesses effectiveness against aquatic plants |

| Microbial Degradation Studies | Investigates microbial metabolism of endothal |

Mechanism of Action

The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar PESTANAL® Analytical Standards

The following comparison focuses on key parameters such as chemical class, analytical methods, applications, and safety profiles.

Chemical Structure and Purity

Key Observations :

- Structural diversity: Endothal monohydrate (dicarboxylic acid) differs from bipyridinium salts (diquat) and carbamates (methomyl), influencing solubility and environmental persistence.

- Purity : All PESTANAL® standards meet ≥98% purity, validated by chromatographic methods .

Analytical Methodologies

Key Observations :

Key Observations :

Biological Activity

Endothal monohydrate, a selective herbicide and algicide, is primarily utilized for controlling aquatic weeds and algal growth. Its biological activity has been studied extensively, revealing a complex interaction with various biological systems, including plants, animals, and microorganisms. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of Endothal monohydrate.

Endothal monohydrate is characterized by its ability to inhibit specific biochemical pathways. It acts as an inhibitor of PP2A phosphatase activity, which is crucial for cell signaling and regulation. This inhibition leads to disrupted cellular processes in target organisms, particularly plants.

Key Properties:

- Chemical Structure: 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

- Physical Form: Colorless crystals.

- Solubility: Water-soluble; stable up to 90°C.

Biological Activity in Aquatic Environments

Endothal is predominantly used in aquatic settings to control invasive plant species such as Hydrilla verticillata. Its efficacy is attributed to its rapid penetration through plant cuticles and subsequent absorption by roots. The compound disrupts respiration and causes necrosis in treated plants.

Efficacy Studies

Research has demonstrated the effectiveness of Endothal against various aquatic species:

| Species | Concentration (mg/L) | Effect | Study Reference |

|---|---|---|---|

| Hydrilla verticillata | 2.0 | 100% biomass reduction | Steward (1979) |

| Najas spp. | 2.0 | Significant control | Steward (1979) |

| Daphnia magna | 6.7 | MATC observed | Cerexagri, Inc. |

Endothal's mode of action includes inhibiting lipid and protein synthesis, leading to increased ion leakage from plant membranes, which is indicative of membrane disruption .

Toxicological Effects on Non-Target Organisms

While Endothal is effective against target aquatic plants, its effects on non-target organisms have also been documented. Acute toxicity studies indicate that Endothal has varying levels of toxicity across different species:

- Fish:

- Invertebrates:

Case Studies

- Long-Term Dietary Studies in Dogs:

- Skin Exposure in Guinea Pigs:

Environmental Fate and Biodegradation

The environmental persistence of Endothal is an important consideration for its use as an herbicide. Studies indicate that Endothal degrades rapidly in aquatic environments:

- In pond water treated with 2 and 4 ppm concentrations, detectable levels were observed after seven days but diminished significantly thereafter .

- Biodegradation studies showed that approximately 70% of Endothal was converted to carbon dioxide within one week in soil samples .

Regulatory Perspectives

Due to its biological activity and potential health impacts, regulatory agencies have established guidelines for safe levels of Endothal in drinking water. The Maximum Contaminant Level (MCL) is set at 0.1 mg/L, with health advisories recommending lower exposure limits for sensitive populations .

Q & A

Q. What strategies improve detection limits for Endothal monohydrate in trace-level aquatic monitoring?

- Methodological Answer : Preconcentrate samples via solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE). Couple with GC-MS/MS operating in negative chemical ionization (NCI) mode for enhanced sensitivity. Achieve limits of quantification (LOQ) ≤ 0.1 µg/L by optimizing ion source parameters (e.g., electron energy, gas flow rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.